molecular formula C15H12N2O3 B2667703 Methyl 5-cyano-2-methyl-6-phenoxynicotinate CAS No. 303146-35-2

Methyl 5-cyano-2-methyl-6-phenoxynicotinate

Cat. No.: B2667703
CAS No.: 303146-35-2
M. Wt: 268.272
InChI Key: QMQUEZCRIVKCFV-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methyl-6-phenoxynicotinate is an organic compound with the molecular formula C15H12N2O3 and a molar mass of 268.27 g/mol It is a derivative of nicotinic acid and features a cyano group, a methyl group, and a phenoxy group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-phenoxynicotinate typically involves the esterification of 5-cyano-2-methyl-6-phenoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-phenoxynicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-phenoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-phenoxynicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The phenoxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-methyl-6-phenoxypyridine-3-carboxylate
  • 3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-phenoxy-, methyl ester

Uniqueness

Methyl 5-cyano-2-methyl-6-phenoxynicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both a cyano group and a phenoxy group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-cyano-2-methyl-6-phenoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-13(15(18)19-2)8-11(9-16)14(17-10)20-12-6-4-3-5-7-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQUEZCRIVKCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC=C2)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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